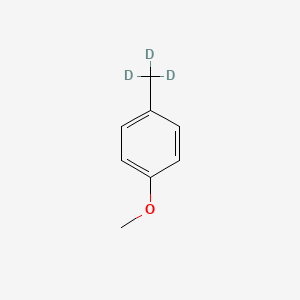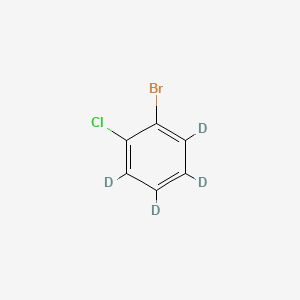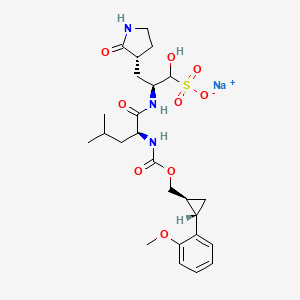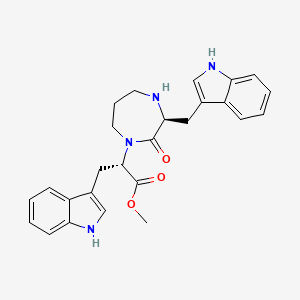
N6-iso-Propyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-iso-Propyladenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound has a molecular formula of C13H19N5O4 and a molecular weight of 309.32 g/mol .
準備方法
The synthesis of N6-iso-Propyladenosine involves the modification of adenosine. One common synthetic route includes the alkylation of adenosine with isopropylamine under specific reaction conditions . Industrial production methods may vary, but they generally involve similar steps with optimized conditions for large-scale synthesis.
化学反応の分析
N6-iso-Propyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with altered functional groups.
科学的研究の応用
N6-iso-Propyladenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: Researchers use it to investigate cellular processes involving nucleosides.
Industry: It is utilized in the development of pharmaceuticals and as a tool in biochemical research.
作用機序
N6-iso-Propyladenosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It acts as an agonist for A3 adenosine receptors, which are involved in various cellular pathways . This interaction leads to the activation of downstream signaling pathways that result in cell cycle arrest and programmed cell death.
類似化合物との比較
N6-iso-Propyladenosine is unique among purine nucleoside analogs due to its specific structure and high affinity for A3 adenosine receptors. Similar compounds include:
Adenosine: The parent compound with broader biological activity.
N6-Methyladenosine: Another nucleoside analog with different receptor affinities and biological effects.
N6-Benzyladenosine: A compound with similar antitumor properties but different receptor targets.
This compound stands out due to its potent and selective action on A3 adenosine receptors, making it a valuable tool in both research and potential therapeutic applications.
特性
分子式 |
C13H19N5O4 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC名 |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(propan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4/c1-6(2)17-11-8-12(15-4-14-11)18(5-16-8)13-10(21)9(20)7(3-19)22-13/h4-7,9-10,13,19-21H,3H2,1-2H3,(H,14,15,17)/t7-,9+,10?,13-/m1/s1 |
InChIキー |
LILZBBGKOTULGC-ZIUXOXTBSA-N |
異性体SMILES |
CC(C)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O |
正規SMILES |
CC(C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)









![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)


